molecular formula C24H30ClNO2 B14484063 Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- CAS No. 65792-48-5

Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-

Cat. No.: B14484063
CAS No.: 65792-48-5
M. Wt: 400.0 g/mol
InChI Key: RMVZIUNXJFIDKF-UHFFFAOYSA-N
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Description

Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is a chemical compound with a complex structure that includes a cyclohexanol moiety and a 4-chlorophenyl group linked through an imino and propyne bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- typically involves the reaction of cyclohexanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: Cyclohexanone derivative.

    Reduction: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.

    Substitution: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.

Scientific Research Applications

Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 1,1’-[[(4-bromophenyl)imino]di-1-propyne-3,1-diyl]bis-
  • Cyclohexanol, 1,1’-[[(4-fluorophenyl)imino]di-1-propyne-3,1-diyl]bis-
  • Cyclohexanol, 1,1’-[[(4-methylphenyl)imino]di-1-propyne-3,1-diyl]bis-

Uniqueness

Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug development.

Properties

CAS No.

65792-48-5

Molecular Formula

C24H30ClNO2

Molecular Weight

400.0 g/mol

IUPAC Name

1-[3-[4-chloro-N-[3-(1-hydroxycyclohexyl)prop-2-ynyl]anilino]prop-1-ynyl]cyclohexan-1-ol

InChI

InChI=1S/C24H30ClNO2/c25-21-9-11-22(12-10-21)26(19-7-17-23(27)13-3-1-4-14-23)20-8-18-24(28)15-5-2-6-16-24/h9-12,27-28H,1-6,13-16,19-20H2

InChI Key

RMVZIUNXJFIDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CCN(CC#CC2(CCCCC2)O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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